molecular formula C5H6F2N4O9 B14330767 1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol CAS No. 105660-19-3

1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol

Cat. No.: B14330767
CAS No.: 105660-19-3
M. Wt: 304.12 g/mol
InChI Key: HZIYENRFCVPREX-UHFFFAOYSA-N
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Description

1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol is a fluoronitroalcohol compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of fluorine and nitro groups, which contribute to its reactivity and stability.

Preparation Methods

1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol can be synthesized through the reduction of 1,5-difluoro-1,1,5,5-tetranitropentan-3-one using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3 etherate) . This method involves the following steps:

  • Dissolving 1,5-difluoro-1,1,5,5-tetranitropentan-3-one in an appropriate solvent.
  • Adding NaBH4 to the solution.
  • Introducing BF3 etherate to facilitate the reduction reaction.
  • Isolating and purifying the resulting this compound.

Chemical Reactions Analysis

1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

    Substitution: The fluorine and nitro groups can be substituted with other functional groups under specific conditions.

    Oxidation: The compound can be oxidized to form higher oxidation state products.

Common reagents used in these reactions include NaBH4 for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluoronitro compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-difluoro-1,1,5,5-tetranitropentan-3-ol involves its interaction with molecular targets through its fluorine and nitro groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity is primarily attributed to its functional groups.

Comparison with Similar Compounds

1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol can be compared with other fluoronitroalcohols, such as:

The uniqueness of this compound lies in its specific combination of fluorine and nitro groups, which confer unique reactivity and stability compared to other similar compounds.

Properties

CAS No.

105660-19-3

Molecular Formula

C5H6F2N4O9

Molecular Weight

304.12 g/mol

IUPAC Name

1,5-difluoro-1,1,5,5-tetranitropentan-3-ol

InChI

InChI=1S/C5H6F2N4O9/c6-4(8(13)14,9(15)16)1-3(12)2-5(7,10(17)18)11(19)20/h3,12H,1-2H2

InChI Key

HZIYENRFCVPREX-UHFFFAOYSA-N

Canonical SMILES

C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)O)C([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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